Bromopropiolic acid
Description
Historical Trajectories in Bromopropionic Acid Synthesis and Reactivity Studies
The synthesis of bromopropionic acids has been a subject of chemical investigation for over a century. Early methods for preparing 2-bromopropionic acid involved the bromination of propionic acid. adpharmachem.com A notable historical method is the Hell-Volhard-Zelinsky (HVZ) reaction, which specifically halogenates the α-carbon of a carboxylic acid using a halogen and a phosphorus catalyst. britannica.comchemistrysteps.comallrounder.ai This reaction proceeds through the formation of an acyl halide intermediate, which then undergoes α-halogenation. britannica.com One of the earliest documented syntheses of 2-bromopropionic acid dates back to 1864, where it was prepared from lactic acid and hydrobromic acid. sciencemadness.org
For 3-bromopropionic acid, early and common synthetic routes include the addition of hydrogen bromide to acrylic acid or the hydrolysis of bromopropionitrile, which is formed by the reaction of acrylonitrile (B1666552) with hydrogen bromide. chemicalbook.comgoogle.comorgsyn.org These methods have been refined over time to improve yields and reduce environmental impact. google.com Reactivity studies have historically focused on the nucleophilic substitution of the bromine atom and reactions of the carboxylic acid group. The hydrolysis of α-bromopropionic acid to lactic acid has been a subject of kinetic studies to understand the influence of substituents on reaction mechanisms. union.edu
Isomeric Considerations: 2-Bromopropionic Acid vs. 3-Bromopropionic Acid
The key difference between 2-bromopropionic acid and 3-bromopropionic acid lies in the position of the bromine atom, which significantly influences their chemical properties and reactivity.
2-Bromopropionic Acid (α-Bromopropionic Acid): In this isomer, the bromine atom is attached to the carbon atom adjacent to the carboxyl group (the α-carbon). adpharmachem.com This proximity to the electron-withdrawing carboxyl group makes the α-hydrogen acidic and the α-carbon susceptible to nucleophilic attack. 2-Bromopropionic acid is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. ontosight.airsc.orgrsc.org It is a key intermediate in the synthesis of various pharmaceuticals and herbicides. guidechem.comcymitquimica.com
3-Bromopropionic Acid (β-Bromopropionic Acid): Here, the bromine atom is on the carbon atom further from the carboxyl group (the β-carbon). nbinno.com This isomer is not chiral. It is widely used as a chemical intermediate for synthesizing derivatives like esters, acid halides, and amides and is a precursor in the production of pesticides and pharmaceuticals. chemicalbook.com In alkaline solutions, it undergoes hydrolysis to form 3-hydroxypropionic acid. chemicalbook.com
A comparison of their physical properties is presented in the table below:
| Property | 2-Bromopropionic Acid | 3-Bromopropionic Acid |
| Molecular Formula | C₃H₅BrO₂ | C₃H₅BrO₂ |
| Molecular Weight | 152.98 g/mol | 152.98 g/mol |
| Appearance | Colorless to pale yellow liquid | White to pale yellow crystalline solid |
| Melting Point | 25-30°C | 58-62°C chemicalbook.com |
| Boiling Point | 170-172°C | 140-142°C at 45 mmHg nih.gov |
| Density | ~1.7 g/cm³ | 1.48 g/mL at 25°C chemicalbook.com |
| Solubility | Soluble in water, ethanol (B145695), and other organic solvents. adpharmachem.com | Soluble in water, alcohol, ether, chloroform, and benzene. chemicalbook.com |
Foundational Principles of Halogenated Carboxylic Acid Chemistry in Organic Synthesis
Halogenated carboxylic acids are versatile reagents in organic synthesis due to the interplay of the carboxyl and halide functional groups. The principles governing their chemistry are fundamental to their application.
Nucleophilic Substitution: The carbon-halogen bond is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles, leading to the substitution of the halogen. ontosight.aicymitquimica.com This is a cornerstone of their reactivity, enabling the introduction of a wide array of functional groups. For example, the reaction with alkoxides in a Williamson ether synthesis can form ethers. wikipedia.orgmasterorganicchemistry.com In the case of 2-bromopropionic acid, nucleophilic substitution can proceed via an SN2 mechanism, often with inversion of stereochemistry, or through neighboring group participation by the carboxylate group, which can lead to retention of configuration. youtube.com
Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification, conversion to acid halides, and amidation. These transformations allow for further functionalization of the molecule.
Elimination Reactions: Under basic conditions, particularly with hindered bases, halogenated carboxylic acids can undergo elimination reactions to form unsaturated carboxylic acids.
Decarboxylative Halogenation: While not a reaction of the bromopropionic acids themselves, the broader class of carboxylic acids can be converted to organic halides through decarboxylative halogenation, a process that involves the cleavage of a carbon-carbon bond. acs.orgnih.gov
The reactivity of halogenated carboxylic acids is also influenced by the position of the halogen. In α-halo acids like 2-bromopropionic acid, the halogen's proximity to the carboxyl group enhances the acidity of the α-hydrogen, facilitating enolate formation and subsequent reactions. chemistrysteps.com These foundational principles underscore the broad utility of bromopropionic acids as adaptable building blocks in the construction of more complex molecules. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHNFLCNZCPFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404677 | |
| Record name | Bromopropiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16900-53-1 | |
| Record name | Bromopropiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bromopropionic Acid Isomers
Regiospecific Synthesis of 3-Bromopropionic Acid
The synthesis of 3-bromopropionic acid is primarily achieved through the addition of hydrogen bromide to unsaturated precursors or the transformation of functionalized intermediates. These methods are designed to ensure the bromine atom is specifically introduced at the β-position of the carboxylic acid.
Addition Reactions of Hydrobromic Acid with Unsaturated Precursors
One of the most direct and widely employed strategies for the synthesis of 3-bromopropionic acid involves the anti-Markovnikov addition of hydrogen bromide across a carbon-carbon double or triple bond in a suitable three-carbon precursor.
A principal and well-established route to 3-bromopropionic acid involves the reaction of acrylonitrile (B1666552) with hydrogen bromide. This process occurs in two main stages: the initial addition of HBr to acrylonitrile to form 3-bromopropionitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid. The synthesis is typically carried out by adding acrylonitrile to boiling hydrobromic acid and refluxing the mixture at approximately 130°C for about six hours. chemicalbook.com
| Reactants | Reagents | Conditions | Product | Yield |
| Acrylonitrile | Hydrogen Bromide | Reflux at 130°C for 6 hours | 3-Bromopropionic acid | >80% chemicalbook.comchemicalbook.com |
An increasingly favored method for synthesizing 3-bromopropionic acid is the direct addition of hydrogen bromide to acrylic acid. This approach is considered advantageous due to its operational simplicity and potentially higher yield. The reaction involves the direct addition of acrylic acid to hydrobromic acid. The molar ratio of acrylic acid to hydrogen bromide is a critical parameter, with optimal ratios typically ranging from 1:1 to 1:2.5. google.com In a specific example, adding 655g of acrylic acid to 3040g of 48% hydrobromic acid, raising the temperature to 60°C, and maintaining the reaction for 4 hours resulted in a high yield of 3-bromopropionic acid.
| Reactants | Reagents | Molar Ratio (Acrylic Acid:HBr) | Temperature | Time | Yield |
| Acrylic Acid | 48% Hydrobromic Acid | 1:2 | 60°C | 4 hours | 91.00% google.com |
| Acrylic Acid | Hydrogen Bromide | 1:1 to 1:2.5 | 50-65°C | - | High google.com |
Transformations of Cyanohydrins and Related Intermediates
An alternative to the use of unsaturated precursors is the transformation of cyanohydrins. Specifically, ethylene cyanohydrin (3-hydroxypropionitrile) can be converted to 3-bromopropionic acid. chemicalbook.comorgsyn.org This method involves heating 2-cyanoethanol with 40% hydrobromic acid, which results in the hydrolysis of the nitrile and the substitution of the hydroxyl group with bromine. chemicalbook.comchemicalbook.com Refluxing the mixture for two hours can produce 3-bromopropionic acid in yields exceeding 80%. chemicalbook.comchemicalbook.com
| Reactant | Reagent | Conditions | Product | Yield |
| Ethylene Cyanohydrin | 40% Hydrobromic Acid | Reflux for 2 hours | 3-Bromopropionic acid | >80% chemicalbook.comchemicalbook.com |
Industrial Scale Preparation Methods
For industrial-scale production, the direct addition of hydrogen bromide to acrylic acid is often preferred due to its simplicity and high yield. google.com The reaction can be carried out using either gaseous hydrogen bromide or an aqueous solution of hydrobromic acid. google.com The use of gaseous HBr can offer environmental and economic advantages. google.com The process involves reacting acrylic acid with hydrogen bromide at temperatures ranging from 30 to 120°C. google.com One patented method specifies an optimal temperature range of 50-65°C and a molar ratio of acrylic acid to hydrogen bromide between 1:1 and 1:2.5 to achieve high yields. google.com
Functional Group Interconversions for Bromopropionic Acid Scaffolds
The bromine atom in 3-bromopropionic acid is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This reactivity expands its synthetic utility, providing access to a diverse range of compounds. For instance, the bromine can be displaced by nucleophiles to introduce iodo, fluoro, nitryl, azido, cyano, hydroxyl, alkoxy, and sulfonic groups.
Additionally, the carboxylic acid moiety can undergo typical transformations. For example, treatment with a chlorinating agent like oxalyl chloride can convert 3-bromopropionic acid into the more reactive 3-bromopropionyl chloride, an important acylating agent. Subsequently, amides of 3-bromopropionic acid can be prepared from the corresponding acid chloride.
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| 3-Bromopropionic acid | Oxalyl chloride | 3-Bromopropionyl chloride | Carboxylic acid to Acyl chloride |
| 3-Bromopropionyl chloride | Amine | 3-Bromopropionamide | Acyl chloride to Amide |
| 3-Bromopropionic acid | Silver nitrite (AgNO₂) | 3-Nitropropionic acid | Bromo to Nitro researchgate.net |
| 3-Bromopropionic acid | Sodium azide (B81097) (NaN₃) | 3-Azidopropionic acid | Bromo to Azido |
Stereoselective and Racemic Synthesis of 2-Bromopropionic Acid
The synthesis of 2-bromopropionic acid can be approached through various methodologies, yielding either stereospecific isomers or a racemic mixture. The choice of synthetic route often depends on the desired chirality of the final product, a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules.
Chiral Pool-Based Synthetic Strategies (e.g., utilizing D-Alanine)
A common and effective method for the stereoselective synthesis of 2-bromopropionic acid involves the use of chiral precursors from the "chiral pool," with amino acids being a prominent source. D-alanine, for instance, can be stereospecifically converted to (R)-2-bromopropionic acid. sciencemadness.orgcymitquimica.comreddit.com This transformation is typically achieved through a diazotization reaction, where the amino group of D-alanine is replaced by a bromine atom with retention of configuration.
The reaction is generally carried out by treating D-alanine with a source of bromide, such as potassium bromide or hydrobromic acid, in the presence of sodium nitrite. sciencemadness.orgreddit.com The sodium nitrite reacts with the acid to form nitrous acid in situ, which then reacts with the amino acid. The reaction is carefully controlled at low temperatures, typically below 5°C, to minimize side reactions. sciencemadness.orgreddit.com The resulting (R)-2-bromopropionic acid can then be isolated through extraction and purified by distillation. sciencemadness.orgreddit.com A notable aspect of this reaction is that the stereochemistry at the alpha-carbon is retained. sciencemadness.org
| Reactant | Reagents | Product | Yield | Reference |
| D-Alanine | KBr, 47% HBr, NaNO2 | (2R)-bromopropionic acid | 95% | sciencemadness.orgreddit.com |
| D-Alanine | 48% HBr, NaNO2 | (R)-2-Bromopropionic Acid | Not specified | sciencemadness.org |
| L-Alanine | Not specified | (2S)-bromopropanoic acid | Not specified | youtube.com |
Alkylation and Substitution Reactions in 2-Bromopropionic Acid Formation
Racemic 2-bromopropionic acid is commonly synthesized through the bromination of propionic acid. A classic method for this transformation is the Hell-Volhard-Zelinsky reaction. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide. youtube.comprepchem.com
The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. The enol form subsequently reacts with bromine at the α-carbon. The resulting α-bromo acyl bromide is then hydrolyzed to give 2-bromopropionic acid. The reaction is typically heated to facilitate the reaction, and the product is isolated by distillation under reduced pressure. prepchem.comchemicalbook.com
Another approach involves the reaction of lactic acid with hydrobromic acid at elevated temperatures. sciencemadness.org This substitution reaction replaces the hydroxyl group of lactic acid with a bromine atom.
| Starting Material | Reagents | Product | Reference |
| Propionic acid | Br2, PCl3 | 2-Bromopropionic acid | chemicalbook.com |
| Propionic acid | Br2, Red Phosphorus | 2-Bromopropionyl bromide (intermediate) | prepchem.com |
| Lactic acid | HBr (100°C) | 2-Bromopropionic acid | sciencemadness.org |
Enzymatic and Biocatalytic Approaches to 2-Bromopropionic Acid Derivatives
Enzymatic and biocatalytic methods offer a powerful tool for the resolution of racemic mixtures of 2-halopropionic acids, providing access to enantiomerically pure forms. google.com These methods often utilize lipases, which can selectively catalyze the esterification or hydrolysis of one enantiomer over the other in a racemic mixture.
For instance, the lipase from Candida cylindracea (now known as Candida rugosa) can be used to resolve racemic 2-halopropionic acids through asymmetric esterification in an organic solvent. google.com The enzyme preferentially catalyzes the esterification of the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted acid. The resulting ester and unreacted acid can then be separated. The ester can be subsequently hydrolyzed to yield the optically active (R)-2-halopropionic acid. google.com This approach allows for the preparation of both enantiomers from a single racemic starting material.
| Racemic Mixture | Enzyme | Reaction | Products |
| 2-halopropionic acid | Lipase from Candida cylindracea | Asymmetric esterification | (R)-2-halopropionic acid ester and (S)-2-halopropionic acid |
Free Radical Addition Pathways for 2-Bromoalkanoic Acids
The synthesis of bromoalkanoic acids can also be achieved through the free-radical addition of hydrogen bromide (HBr) to unsaturated carboxylic acids. This reaction is particularly noteworthy because it proceeds with anti-Markovnikov regioselectivity, meaning the bromine atom adds to the less substituted carbon atom of the double bond. chemistrysteps.comwikipedia.orgpharmaguideline.com
This process is initiated by the presence of peroxides, heat, or light, which generate a bromine radical from HBr. chemistrysteps.commasterorganicchemistry.comlibretexts.org The bromine radical then adds to the alkene to form the more stable carbon radical intermediate. chemistrysteps.comwikipedia.orglibretexts.org This carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov addition product and regenerate a bromine radical, thus propagating the chain reaction. chemistrysteps.comlibretexts.org While this method is highly efficient for HBr, it is not effective for other hydrogen halides like HCl or HI due to unfavorable thermodynamics in the propagation steps. wikipedia.orglibretexts.org
For the synthesis of 3-bromopropionic acid, the addition of HBr to acrylic acid is a direct application of this principle, although in this specific case, the addition follows Markovnikov's rule due to the electronic effects of the carboxyl group. The reaction is typically carried out by heating acrylic acid with hydrobromic acid. google.comorgsyn.org
Preparation of Bromopropionic Acid Esters and Derivatives
Esters of bromopropionic acid are valuable synthetic intermediates and can be prepared through several standard esterification methods.
One common method is the Fischer esterification of 2-bromopropionic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. youtube.com The reaction is typically carried out under reflux, and the water formed during the reaction is often removed to drive the equilibrium towards the formation of the ester. youtube.com
Alternatively, bromopropionic acid esters can be synthesized by the direct addition of hydrogen bromide to the corresponding acrylate ester. orgsyn.org For example, methyl β-bromopropionate can be prepared by reacting methyl acrylate with hydrogen bromide. orgsyn.org
Amide derivatives of bromopropionic acid can also be synthesized. For instance, 3-bromopropionamide can be prepared by the reaction of acrylamide with anhydrous hydrogen bromide in an organic solvent, followed by the addition of an epoxy compound like propylene oxide. google.com
| Reactant(s) | Reagents | Product | Reference |
| 2-Bromopropanoic acid, Ethanol (B145695) | p-Toluenesulfonic acid monohydrate, Chloroform | Ethyl 2-bromopropanoate | youtube.com |
| β-Bromopropionic acid, Methanol (B129727) | Hydrogen bromide | Methyl β-bromopropionate | orgsyn.org |
| Methyl acrylate, Hydrogen bromide | Anhydrous ether | Methyl β-bromopropionate | orgsyn.org |
| Acrylamide, Hydrogen bromide | Propylene oxide | 3-Bromopropionamide | google.com |
Reaction Mechanisms and Chemical Transformations of Bromopropionic Acids
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions for bromopropionic acids. In these reactions, a nucleophile—an electron-rich chemical species—replaces the bromide ion. These transformations are critical for synthesizing a wide array of derivatives. The reaction typically follows an S_N2 (Substitution Nucleophilic Bimolecular) mechanism, particularly for the primary halide 3-bromopropionic acid, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral.
The bromine atom in bromopropionic acids can be readily exchanged for other halogens, such as iodine or fluorine, through reactions like the Finkelstein reaction or by using specific fluorinating agents.
The Finkelstein reaction is a classic method for preparing iodoalkanes from bromoalkanes. It involves treating the bromopropionic acid with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent like acetone. The reaction's success relies on the poor solubility of the resulting sodium or potassium bromide in acetone, which precipitates out and drives the equilibrium toward the formation of the iodopropionic acid. tcu.edu For instance, 3-bromopropionic acid reacts favorably with sodium iodide in a suitable solvent to yield 3-iodopropionic acid. tcu.edu
Fluorine can be introduced by reacting bromopropionic acid esters with a fluorinating agent. For example, ethyl 2-bromopropionate reacts with potassium fluoride (B91410) (KF) in the presence of a phase-transfer catalyst like tributyl hexadecyl phosphonium (B103445) bromide to produce ethyl 2-fluoropropionate in good yield. google.com
Table 1: Halogen Exchange Reactions
| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromopropionic acid | NaI | 3-Iodopropionic acid | THF Solvent | >89% | tcu.edu |
| Ethyl 2-bromopropionate | KF, Tributyl hexadecyl phosphonium bromide | Ethyl 2-fluoropropionate | 60°C | 80% | google.com |
The bromine atom can be displaced by nitrogen-containing nucleophiles to form important synthetic intermediates like azides and amino derivatives.
The reaction of 2-bromopropionic acid with excess aqueous ammonia (B1221849) is a well-established method for synthesizing the amino acid alanine. pearson.comvaia.com The ammonia acts as the nucleophile, displacing the bromide ion. The reaction is typically allowed to proceed over several days at room temperature, followed by isolation of the resulting amino acid. acs.org Using a large excess of ammonia minimizes the formation of secondary and tertiary amine byproducts. pearson.com Similarly, β-alanine can be synthesized from 3-bromopropionic acid. google.com One method involves reacting 3-bromopropionic acid with hexamethylenetetramine, followed by acidic cleavage of the resulting quaternary ammonium (B1175870) salt to yield β-alanine hydrochloride. google.comscribd.com
Azido derivatives are formed by reacting bromopropionic acid with sodium azide (B81097) (NaN₃). This reaction is a key step in the synthesis of more complex heterocyclic compounds. acs.org
Table 2: Nitrogen-Containing Functional Group Introduction
| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromopropionic acid | Excess concentrated aqueous NH₃ | Alanine | Stand at room temp. for ≥ 4 days | 72-79% (crude) | acs.org |
| 3-Bromopropionic acid | 1. Hexamethylenetetramine 2. HCl, Ethanol (B145695) | β-Alanine | Two-step process | Good yield | scribd.com |
Sulfur nucleophiles, such as thiols (mercaptans) and their corresponding thiolates, readily react with bromopropionic acids to form thioethers. These reactions are significant for creating sulfur-containing acids, which have applications in biochemistry and materials science.
For example, 2-(methylthio)propanoic acid can be synthesized via the nucleophilic substitution of 2-bromopropanoic acid with sodium thiomethoxide (NaSCH₃) under basic conditions. vulcanchem.com Similarly, reacting 3-bromopropionic acid with decanethiol in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) yields 4-thiatetradecanoic acid. rsc.org The reaction of 3-bromopropionic acid with the thiol group of the amino acid cysteine is also a notable transformation, leading to the formation of S-carboxyethylcysteine. nih.gov This particular reaction is stable and does not undergo the intramolecular cyclization sometimes observed with its iodoacetic acid counterpart. nih.gov
Table 3: Sulfur-Containing Functional Group Introduction
| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromopropanoic acid | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)propanoic acid | Basic conditions | - | vulcanchem.com |
| 3-Bromopropionic acid | Decanethiol, NaH | 4-Thiatetradecanoic acid | THF solvent | 75% | rsc.org |
| 3-Bromopropionic acid | Cysteine | S-Carboxyethylcysteine | - | - | nih.gov |
Oxygen-based nucleophiles, including water, hydroxide (B78521) ions, and alkoxides, can replace the bromine atom to form hydroxyl or alkoxy derivatives.
The reaction with a hydroxide source (hydrolysis) yields hydroxypropionic acids, a reaction discussed in more detail in section 3.2. When an alcohol or an alkoxide is used as the nucleophile, an alkoxy derivative is formed. For instance, 2-bromopropionic acid reacts with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures (50°C) to produce 2-methoxypropanoic acid in nearly quantitative yield. quickcompany.in Similarly, sodium ethoxide can be used, though with secondary halides like 2-bromopropane, elimination reactions to form alkenes can become a significant competing pathway, especially with strong, bulky bases. brainly.compearson.com
Table 4: Oxygen-Containing Functional Group Introduction
| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromopropionic acid | Sodium methoxide, Methanol | 2-Methoxypropanoic acid | 50°C, overnight | 99% | quickcompany.in |
The displacement of bromide by a cyanide ion (CN⁻) is a powerful carbon-carbon bond-forming reaction. It serves as a method to extend the carbon chain by one atom and introduces a nitrile functional group, which is a versatile precursor for other functionalities like carboxylic acids (via hydrolysis) or amines (via reduction).
The reaction is typically carried out by heating a bromopropionic acid with sodium or potassium cyanide in an ethanolic solution. google.com For example, 2-bromopropanoic acid can be converted to 2-cyanopropanoic acid through nucleophilic substitution with potassium cyanide. The use of an anhydrous solvent like ethanol is crucial, as the presence of water can lead to the competing formation of hydroxypropionic acid due to the basicity of aqueous cyanide solutions. google.com
Hydrolysis Pathways of Bromopropionic Acids
Hydrolysis is a specific type of nucleophilic substitution where water or hydroxide ions act as the nucleophile, replacing the bromine atom to form a hydroxyl group. This transformation converts bromopropionic acids into their corresponding hydroxypropionic acid counterparts.
The hydrolysis of 2-bromopropionic acid yields lactic acid (2-hydroxypropionic acid). union.eduresearchgate.net This reaction can be performed by heating the acid with water. youtube.com The kinetics of this hydrolysis are dependent on pH; the rate of hydrolysis for the carboxylate anion (2-bromopropionate) differs from that of the undissociated acid. union.edu The progress of the reaction can be monitored by techniques like NMR spectroscopy by observing the disappearance of the reactant signals and the appearance of product signals. union.edu
Similarly, 3-bromopropionic acid undergoes hydrolysis to form 3-hydroxypropionic acid. orgsyn.org This can be achieved by heating with water or, more commonly, by treatment with an alkaline solution. chemicalbook.com For example, β-hydroxypropionic acid can be prepared via the hydrolysis of β-bromopropionic acid. orgsyn.org The yield for the conversion of polylactic acid to lactic acid using an HBr solution can be very high (≥99 mol%) at temperatures between 80 and 110°C, demonstrating the favorability of the hydroxyl-for-bromide substitution under these conditions. researchgate.netresearchgate.net
Table 5: Hydrolysis Reactions
| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromopropionyl bromide | Water | 2-Bromopropionic acid | Warming for 90 min | - | prepchem.com |
| 3-Bromopropionic acid | Aqueous HBr | 3-Hydroxypropionic acid | Heating | - | orgsyn.org |
| PLA (via 2-bromopropionic acid intermediate) | HBr solution | Lactic Acid | 80-110°C | ≥99% | researchgate.netresearchgate.net |
Elimination Reactions and Product Formation
Elimination reactions of bromopropionic acids are significant pathways for the formation of unsaturated compounds. The gas-phase elimination of 2-bromopropionic acid has been studied using density functional theory (DFT). pku.edu.cnresearchgate.net These studies reveal that the reaction proceeds through a semi-polar, five-membered cyclic transition state. researchgate.net In this transition state, the acidic hydrogen of the carboxyl group assists in the departure of the bromine atom, while the carboxylic oxygen provides stabilization. researchgate.net
| Reactant | Reaction Type | Key Feature | Product | Citation |
| 2-Bromopropionic acid | Gas-phase elimination | Five-membered cyclic transition state | Acrylic acid, HBr | pku.edu.cnresearchgate.net |
| Lactide (via 2-bromopropionic acid intermediate) | Catalytic elimination | In situ product removal | Acrylic acid | researchgate.net |
Decarboxylative Halogenation and Related Processes
Decarboxylative halogenation, also known as halodecarboxylation, is a method to convert carboxylic acids into organic halides by cleaving the carbon-carbon bond of the carboxyl group. acs.orgnih.gov This process typically involves inducing decarboxylation and trapping the resulting intermediate with a halogen source. nih.gov
However, applying this method to α-bromo-substituted acids presents challenges. Attempts to synthesize germinal iodo,bromoalkanes through the iododecarboxylation of α-bromopropionic acid using Barton conditions have been reported. nih.gov These reactions resulted in substantially low yields of the desired products. acs.orgnih.gov The general principle of decarboxylative halogenation involves the formation of an intermediate radical which then abstracts a halogen atom. acs.org For instance, the bromodecarboxylation of some optically active carboxylic acids has been shown to furnish racemic products, indicating the intermediacy of alkyl radicals. acs.org More recent protocols have been developed for the direct decarboxylative halogenation of aliphatic carboxylic acids using iron salts as catalysts under visible light, offering a potentially broader application for such transformations. rsc.org
| Starting Material | Reaction | Conditions | Result/Product | Citation |
| α-Bromopropionic acid | Iododecarboxylation | Barton conditions | Low yields of germinal iodo,bromoalkanes | acs.orgnih.gov |
| Aliphatic carboxylic acids | Decarboxylative halogenation | Iron salts, visible light | Alkyl halides | rsc.org |
Radical-Mediated Reaction Pathways
The carbon-bromine bond in bromopropionic acids can participate in free-radical addition reactions across carbon-carbon double bonds. oup.comoup.com The reaction of 2-bromoalkanoic acids, including 2-bromopropionic acid, with 1-alkenes can be initiated by catalysts like benzoyl peroxide. oup.comoup.com
The mechanism is a free-radical chain process. oup.com The initiator (e.g., peroxide) generates a radical that abstracts the bromine atom from the 2-bromopropionic acid, forming a carbon-centered radical. This radical then adds across the double bond of the alkene. oup.comlibretexts.org This addition is regioselective, typically yielding the more stable carbon radical intermediate. libretexts.org The resulting adduct radical then abstracts a hydrogen atom from a suitable source to give the final product. oup.com This process competes favorably with slower ionic addition reactions, especially in non-polar solvents. libretexts.org
Radical reactions initiated from bromopropionic acid can be followed by intramolecular cyclization to form cyclic compounds, a synthetically useful strategy. oup.comoup.com For example, the free radical addition of 2-bromopropionic acid to 1-alkenes, catalyzed by benzoyl peroxide, leads to a 1:1 adduct which subsequently undergoes intramolecular cyclization to afford γ-butyrolactones in good yields. oup.comoup.com
Beyond radical pathways, intramolecular cyclization of bromopropionic acid derivatives is a versatile tool in synthesis.
The intramolecular substitution of a halogen by a thiol in a peptide containing a 3-bromopropionyl group is used to create a cyclic peptide via a thioether linkage. google.com
Ugi reaction intermediates derived from 3-bromopropionic acid can undergo intramolecular cyclization to produce pyrrolidinone derivatives, accompanied by the elimination of HBr. jsynthchem.com
In contrast, S-carboxyethylcysteine, which is formed from the reaction of 3-bromopropionic acid and cysteine, does not undergo the intramolecular cyclization that is observed in its analogue derived from iodoacetic acid. nih.gov
| Reactants | Reaction Type | Key Intermediate/Process | Product | Citation |
| 2-Bromopropionic acid, 1-Alkenes | Radical Addition-Cyclization | 1:1 adduct radical | γ-Butyrolactones | oup.comoup.com |
| Peptide with 3-bromopropionyl group | Intramolecular Nucleophilic Substitution | Thiol substitution of bromide | Cyclic peptide (thioether) | google.com |
| 2-Nitrobenzylamine, glyoxal, alkyl isocyanides, 3-bromopropionic acid | Ugi reaction followed by Intramolecular Cyclization | Ugi intermediate | Pyrrolidinone derivatives | jsynthchem.com |
Advanced Applications of Bromopropionic Acids in Chemical Synthesis and Materials Science
As Building Blocks in Complex Organic Synthesis
Bromopropionic acids are fundamental precursors in the synthesis of a variety of organic compounds. adpharmachem.comnbinno.com Their bifunctional nature allows for a diverse range of chemical transformations, making them indispensable in both academic research and industrial manufacturing. chemimpex.comfortunachem.com
Chiral Auxiliaries and Asymmetric Synthesis Precursors
The chiral variants of 2-bromopropionic acid, namely (R)-(+)-2-bromopropionic acid and (S)-(-)-2-bromopropionic acid, are of paramount importance in the field of asymmetric synthesis. chemimpex.comchemimpex.com These enantiomerically pure compounds act as valuable chiral building blocks, enabling the synthesis of complex molecules with specific stereochemistry, a critical factor for the efficacy and safety of many pharmaceutical drugs and agrochemicals. chemimpex.comchemimpex.comsmolecule.com
Their utility lies in their ability to introduce a defined stereocenter into a molecule, which can then direct the stereochemical outcome of subsequent reactions. chemimpex.com This makes them ideal starting materials for producing other optically active compounds. smolecule.com For instance, they can be used as chiral auxiliaries, which are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical course of a reaction. chemimpex.com After fulfilling its role, the auxiliary can be removed, having imparted the desired chirality to the product. Research has demonstrated their use in the synthesis of chiral amino acids and other derivatives that are crucial in drug development. chemimpex.com The reactivity of the bromine atom allows for stereoselective nucleophilic substitution, while the carboxylic acid group provides a handle for further modifications, such as amide bond formation. chemimpex.combeilstein-journals.org
Precursors for Pharmaceutical Intermediates and Biologically Active Compounds
Both 2-bromopropionic acid and 3-bromopropionic acid are extensively used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. adpharmachem.comnbinno.comchemimpex.com The ability of the bromine atom to undergo nucleophilic substitution reactions makes these compounds valuable for constructing the carbon skeleton of various drugs. adpharmachem.com
2-Bromopropionic acid and its derivatives are key intermediates in the production of several classes of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com It is also a precursor for certain herbicides and fungicides. chemicalbook.com 3-Bromopropionic acid serves as a crucial building block for synthesizing a range of derivatives like esters, amides, and acyl halides. nbinno.comfortunachem.com It is used in the synthesis of pharmaceuticals for treating neurological disorders and as a starting material for agrochemicals like the herbicide bromoxynil. nbinno.comnbinno.com
| Precursor | Synthesized Compound/Class | Field of Application |
| (R/S)-2-Bromopropionic acid | Enantiomerically pure α-amino acids | Pharmaceuticals chemimpex.com |
| 2-Bromopropionic acid | Quizalofop-ethyl, Metalaxyl | Agrochemicals (Herbicides, Fungicides) chemicalbook.com |
| 3-Bromopropionic acid | Alanine, Serine, Threonine | Pharmaceuticals (Amino Acid Synthesis) nbinno.com |
| 3-Bromopropionic acid | Bromoxynil | Agrochemicals (Herbicides) nbinno.com |
| (R/S)-2-Bromopropionic acid | Host-directed inhibitors of myxoviruses | Pharmaceuticals (Antivirals) beilstein-journals.org |
Synthesis of Polymeric Materials and Networks
Derivatives of bromopropionic acids, particularly 2-bromoisobutyryl bromide, are fundamental in modern polymer chemistry for creating well-defined and functional polymeric materials. cyberleninka.ru They are most notably used to introduce initiating sites for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with specific molecular weights, architectures, and low polydispersity. cyberleninka.rusigmaaldrich.com
Polymers containing hydroxyl (-OH) groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA), are readily modified using bromopropionic acid derivatives to install ATRP initiators. researchgate.net The hydroxyl groups on the polymer backbone react with a compound like 2-bromoisobutyryl bromide, forming a bromoester group. cyberleninka.ru This process effectively converts the original polymer into a "macroinitiator."
From these newly installed initiating sites, a second type of monomer can be polymerized via ATRP, leading to the formation of graft copolymers. researchgate.net This "grafting-from" approach is a powerful method for creating materials with tailored properties, such as amphiphilic copolymers that can self-assemble into micelles or other nanostructures for applications like drug delivery. researchgate.net
Bromopropionic acids are instrumental in the synthesis of advanced hydrogels, often by combining ATRP with another powerful reaction known as "click chemistry". nih.govroyalsocietypublishing.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, known for its high efficiency and specificity. sigmaaldrich.comresearchgate.net
A common strategy involves preparing polymers with pendant azide (B81097) groups. This can be achieved by first reacting a hydroxyl-containing monomer like HEMA with bromopropionic acid, followed by the substitution of the bromine atom with an azide group. nih.govresearchgate.net This azide-functionalized monomer is then polymerized. The resulting polymer, decorated with azide groups, can be cross-linked into a hydrogel network by reacting it with a molecule containing multiple alkyne groups in the presence of a copper catalyst. nih.govroyalsocietypublishing.orgresearchgate.net This method allows for the rapid and efficient formation of well-defined hydrogel networks. cellulosechemtechnol.ro
In more complex systems, ATRP and click chemistry can be performed simultaneously to create interpenetrating polymer networks (IPNs). acs.orgnih.gov For example, one network can be formed via click chemistry from azide- and alkyne-functionalized precursors, while a second polymer (like PHEMA) is grown simultaneously within the first network via ATRP, using a bromo-initiator. cellulosechemtechnol.roacs.orgnih.gov These IPN hydrogels can exhibit enhanced mechanical properties and unique functionalities, making them suitable for biomedical applications such as contact lenses and artificial organs. acs.orgnih.gov
Functionalization of Natural and Synthetic Fibers
The surface modification of fibers is crucial for improving their properties, such as dyeability, hydrophilicity, and compatibility with polymer matrices in composites. Similar to the modification of hydroxyl-functionalized polymers, the surfaces of natural fibers like cellulose (B213188) and synthetic fibers containing appropriate functional groups can be functionalized with ATRP initiators derived from bromopropionic acid.
This surface-initiated ATRP (SI-ATRP) allows for the grafting of polymer chains directly from the fiber surface. This creates a dense layer of polymer brushes that can dramatically alter the surface characteristics of the fiber. For instance, grafting hydrophilic polymers can improve the moisture-wicking properties of textiles, while grafting hydrophobic polymers can impart water repellency. In a specific application, 3-bromopropionic acid has been used to quaternize polyethyleneimine (PEI) grafted onto thin-film composite nanofiltration membranes, creating a zwitterionic surface with enhanced antifouling properties. researchgate.net
Reagent in Organic Transformations
Bromopropionic acids are fundamental reagents in a variety of organic transformations, valued for their ability to introduce a three-carbon chain with reactive handles at both ends.
Bromopropionic acid derivatives are utilized as reagents in the formation of enolates and acrylates. biosynth.com For instance, 2-bromopropionic acid tert-butyl ester serves as an alkylating agent in organic synthesis for preparing these key intermediates through transfer reactions. biosynth.com Enolates are crucial nucleophiles in carbon-carbon bond-forming reactions, and their generation from ester precursors is a cornerstone of synthetic chemistry. masterorganicchemistry.com The palladium-catalyzed α-arylation of zinc enolates, which can be generated from α-bromo esters, is a powerful method for creating α-aryl esters, a motif present in many pharmaceuticals. nih.gov
Additionally, 3-bromopropionic acid can be employed as an initiator in controlled radical polymerization processes, such as those regulated by visible light, for the synthesis of chain-end functionalized poly(n-butyl acrylate). escholarship.org This demonstrates its role in creating well-defined polymer architectures.
Bromopropionic acids are frequently used as bifunctional reagents in cyclocondensation reactions to construct various heterocyclic ring systems. These heterocycles often form the core scaffolds of biologically active molecules. leapchem.com
Thiazolopyrimidine scaffolds are of significant interest due to their pharmacological potential. tandfonline.com Both 2-bromopropionic acid and 3-bromopropionic acid serve as key reagents in their synthesis. benthamdirect.comlifesciencesite.com In a typical reaction, a substituted pyrimidine-thione derivative undergoes a one-pot condensation reaction with 2-bromopropionic acid to yield thiazolopyrimidine compounds. tandfonline.combenthamdirect.comtandfonline.com This cyclocondensation reaction proceeds efficiently, often under reflux conditions in a solvent like dioxane, with product yields reported in the range of 70–80%. tandfonline.comtandfonline.com
Similarly, 3-bromopropionic acid can be condensed with 2-thione pyrimidine (B1678525) derivatives to form the related pyrimido[2,1-b] niscpr.res.inCurrent time information in Bangalore, IN.thiazin-4-one derivatives. lifesciencesite.com These reactions highlight the utility of bromopropionic acids in building fused bicyclic heterocyclic systems. tandfonline.com
The functionalization of quinoline (B57606) and isoquinoline (B145761) frameworks is an active area of research in medicinal chemistry. noveltyjournals.commdpi.com In one synthetic route, bromopropionic acid is used to derivatize quinoline precursors. For example, quinoline thiosemicarbazides can be treated with bromopropionic acid to yield (Z)-N'-(3-substituted thiazolidin-4-oxo-2-ylidene) quinoline-2-carbohydrazides. noveltyjournals.com In other syntheses, 3-bromopropionic acid is used as an alkylating agent to modify benzimidazole-thiazole intermediates, which are then used to build more complex structures. rsc.org These reactions demonstrate the role of bromopropionic acid in adding side chains and building fused rings onto existing heterocyclic systems, enabling the synthesis of new derivatives for biological evaluation. noveltyjournals.comrsc.org
Cyclocondensation Reactions for Heterocyclic Compounds
Role in Agrochemical Development
Bromopropionic acids, specifically the isomers 2-bromopropionic acid and 3-bromopropionic acid, are pivotal chemical intermediates in the synthesis of a wide range of modern agrochemicals. adpharmachem.comchemimpex.comjoshi-group.comchemimpex.com Their utility stems from their structure as halogenated carboxylic acids, which makes them highly reactive building blocks. adpharmachem.com The presence of a bromine atom, a good leaving group, facilitates nucleophilic substitution and alkylation reactions, allowing for the construction of more complex, biologically active molecules used for crop protection. chemicalbook.com
These compounds serve as essential starting materials or intermediates for producing numerous herbicides and fungicides. sinocurechem.comnbinno.com The chirality of 2-bromopropionic acid is particularly significant, as its optically active forms, such as (R)-(+)-2-Bromopropionic acid, are used in stereoselective reactions to produce enantiomerically pure agrochemicals, which can enhance efficacy and target specificity. smolecule.cominnospk.com
Detailed Research Findings
Research has established that bromopropionic acids are versatile precursors for major classes of agrochemicals. 2-Bromopropionic acid is a key intermediate for several aryloxyphenoxypropionate ("fop") herbicides and phenylamide fungicides. chemicalbook.comguidechem.com For instance, it is used in the production of the herbicides quizalofop-ethyl, napropamide, and fenthiaprop. chemicalbook.comsinocurechem.com It is also integral to the synthesis of widely used fungicides like metalaxyl, benalaxyl, and procymidone. chemicalbook.comsinocurechem.com
3-Bromopropionic acid is also a valuable intermediate in the agrochemical industry. chemicalbook.comguidechem.com It is used as a starting material for herbicides such as fluazifop-p-butyl (B166164) and furalaxyl. chemicalbook.comgoogle.com The reactivity of the bromine atom at the β-position allows for the synthesis of different derivatives compared to its α-bromo counterpart. For example, 3-bromopropionic acid is used to synthesize the herbicide bromoxynil, a compound used to control broadleaf weeds. nbinno.com
The synthesis of these agrochemicals often involves the reaction of the bromopropionic acid (or its ester derivative) with other chemical moieties. In a study on the synthesis of novel benzo adpharmachem.comchembk.comimidazo[1,2-d] adpharmachem.comchemicalbook.comsinocurechem.comtriazine derivatives with potential antifungal activity, 2-bromopropionic acid was reacted with 1,2-diaminobenzene as an initial step to create a key intermediate, demonstrating its role in building complex heterocyclic structures for new potential fungicides. mdpi.com
The following tables detail the specific agrochemicals synthesized using bromopropionic acid isomers.
Table 1: Agrochemicals Derived from 2-Bromopropionic Acid
| Agrochemical | Type | Research Finding | Citations |
|---|---|---|---|
| Quizalofop-ethyl | Herbicide | An organic synthesis intermediate used for its production. | chemicalbook.comsinocurechem.com |
| Napropamide | Herbicide | A key intermediate for its synthesis. | chemicalbook.comsinocurechem.com |
| Fenthiaprop | Herbicide | Utilized as a precursor in its manufacturing process. | chemicalbook.comsinocurechem.com |
| Metalaxyl | Fungicide | A crucial building block for this widely used fungicide. | chemicalbook.comsinocurechem.comguidechem.com |
| Benalaxyl | Fungicide | An important intermediate for its synthesis. | chemicalbook.comsinocurechem.comguidechem.com |
| Procymidone | Fungicide | Used in the synthetic pathway to produce this dicarboximide fungicide. | chemicalbook.comsinocurechem.com |
| Flupyrsulfuron-methyl | Herbicide | Listed as a herbicide prepared from 2-bromopropionic acid. | guidechem.com |
| Dicamba | Herbicide | Identified as an agrochemical synthesized from 2-bromopropionic acid. | guidechem.com |
Table 2: Agrochemicals Derived from 3-Bromopropionic Acid
| Agrochemical | Type | Research Finding | Citations |
|---|---|---|---|
| Bromoxynil | Herbicide | Used as a starting material for the synthesis of this herbicide. | nbinno.com |
| Fluazifop-p-butyl | Herbicide | A known pesticide synthesized from 3-bromopropionic acid. | google.com |
| Furalaxyl | Fungicide | A pesticide developed using 3-bromopropionic acid as a chemical intermediate. | chemicalbook.comgoogle.com |
| Diflufenacil | Herbicide | Mentioned as a pesticide synthesized from 3-bromopropionic acid. | chemicalbook.com |
Spectroscopic and Analytical Characterization Techniques for Bromopropionic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of bromopropionic acids, offering precise insights into the atomic arrangement of the molecules.
Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of bromopropionic acid isomers by analyzing the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide unambiguous structural information.
For 2-bromopropionic acid , the ¹H NMR spectrum typically shows a quartet for the proton on the carbon bearing the bromine atom (α-proton) and a doublet for the methyl group protons. chemicalbook.com The splitting pattern arises from the coupling between these adjacent protons. A broad singlet corresponding to the acidic proton of the carboxylic group is also observed, often at a high chemical shift value (e.g., ~11.50 ppm). chemicalbook.com
In contrast, 3-bromopropionic acid presents a different ¹H NMR profile. The spectrum is characterized by two triplets, corresponding to the two adjacent methylene (B1212753) (-CH₂-) groups. The protons on the carbon adjacent to the bromine atom are deshielded and appear at a lower field compared to the protons adjacent to the carbonyl group. chemicalbook.com For instance, in a D₂O solvent, the methylene group next to the bromine (A) shows a chemical shift around 3.622 ppm, while the methylene group next to the carboxyl group (B) appears around 3.006 ppm. chemicalbook.com
This distinct difference in the spectra allows for clear differentiation between the two isomers. Furthermore, ¹H NMR is a powerful tool for monitoring the progress of reactions involving bromopropionic acids, such as esterification or substitution reactions, by observing the disappearance of reactant signals and the appearance of new signals corresponding to the product. researchgate.net
Table 1: Representative ¹H NMR Data for Bromopropionic Acid Isomers
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |
|---|---|---|---|---|---|
| 2-Bromopropionic acid | -COOH | ~11.50 | Singlet | - | chemicalbook.com |
| CH(Br) | ~4.41 | Quartet | 6.9 Hz | chemicalbook.com | |
| CH₃ | ~1.86 | Doublet | 6.9 Hz | chemicalbook.com | |
| 3-Bromopropionic acid | -CH₂Br | ~3.62 | Triplet | - | chemicalbook.com |
Note: Chemical shifts can vary depending on the solvent used.
Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon framework of bromopropionic acids. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.
In 2-bromopropionic acid , three distinct signals are expected, corresponding to the carboxylic carbon, the carbon bonded to bromine (methine), and the methyl carbon. chemicalbook.com The carbon of the carbonyl group appears at the lowest field (highest ppm value) due to the strong deshielding effect of the two oxygen atoms. The carbon atom attached to the electronegative bromine atom also shows a significant downfield shift. docbrown.info
Similarly, the ¹³C NMR spectrum of 3-bromopropionic acid displays three signals for its three carbon atoms: the carboxylic carbon, the carbon bonded to bromine (methylene), and the other methylene carbon. chemicalbook.com The relative positions of the methylene carbon signals are influenced by the electronegativity of the adjacent substituent (bromine or carboxyl group). docbrown.info
Table 2: Representative ¹³C NMR Data for Bromopropionic Acid Isomers
| Compound | Carbon Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 2-Bromopropionic acid | C=O | ~170-175 | chemicalbook.com |
| CH(Br) | ~40-45 | chemicalbook.comdocbrown.info | |
| CH₃ | ~20-25 | chemicalbook.com | |
| 3-Bromopropionic acid | C=O | ~175-180 | chemicalbook.com |
| CH₂Br | ~35-40 | chemicalbook.com |
Note: Chemical shifts are approximate and can vary with solvent and reference standard.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in bromopropionic acids. thermofisher.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching and bending) of particular bonds within the molecule.
For both 2-bromopropionic and 3-bromopropionic acid, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. orgchemboulder.com A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.com A strong, sharp absorption peak appears around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. researchgate.netorgchemboulder.com
The presence of the carbon-bromine bond is identified by its stretching vibration, which typically appears in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹. The exact position can help distinguish between isomers, although this region can be complex. FTIR analysis serves as a quick and reliable method for confirming the presence of the key carboxylic acid functionality in a sample. nih.govnih.gov
Table 3: Key IR/FTIR Absorption Bands for Bromopropionic Acids
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description | Reference |
|---|---|---|---|
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad | orgchemboulder.com |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong, sharp | researchgate.netorgchemboulder.com |
| C-O stretch | 1200 - 1300 | Medium | chemicalbook.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nist.govnist.gov The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. nih.gov This method is particularly useful for analyzing samples that may contain a mixture of bromopropionic acid isomers or other impurities.
In a GC-MS analysis, the bromopropionic acid is often derivatized (e.g., silylation) to increase its volatility and thermal stability for passage through the gas chromatograph. nih.gov The NIST Mass Spectrometry Data Center provides reference mass spectra for compounds like 2-bromopropanoic acid, which show characteristic fragmentation patterns under electron ionization. nih.govnist.gov The separation of components based on their retention times in the GC column, combined with the mass spectrum of each component, allows for both qualitative and quantitative analysis of the mixture. nih.govthepharmajournal.com
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like carboxylic acids. When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through collision-induced dissociation of a selected precursor ion. While specific ESI/MS/MS studies on bromopropionic acids are not extensively detailed in the provided search context, this technique is widely applied for the detection and quantification of similar small organic acids in complex matrices, such as biological fluids or environmental samples, due to its high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity analysis of bromopropionic acid isomers. Reverse-phase (RP) HPLC is a common and effective method for this purpose. sielc.com In this approach, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
For the analysis of 2-bromopropionic acid, a simple isocratic method can be employed using a reverse-phase column, such as a Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers like formic acid are used instead of phosphoric acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
The utility of HPLC extends to a wide variety of analytes and is a staple in pharmaceutical quality control and method development. waters.com The technique's ability to separate structurally similar compounds makes it invaluable for assessing the purity of bromopropionic acid samples and quantifying any related substances or degradation products. semanticscholar.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Detection | UV (e.g., 210 nm) | sielc.com |
| Mode | Isocratic | sielc.com |
| Application | Purity assessment, separation of impurities, pharmacokinetics | sielc.com |
Surface-Sensitive Spectroscopic Methods
Surface-sensitive techniques are essential for studying the behavior of molecules at interfaces. For bromopropionic acid, these methods can provide insights into its adsorption, orientation, and chemical state when interacting with various substrates.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the top 5-10 nanometers of a material. wikipedia.org By irradiating a sample with X-rays, core electrons are ejected, and their kinetic energies are measured. eag.com These energies are characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. wikipedia.orgeag.com
For bromopropionic acid (C₃H₅BrO₂), an XPS analysis would be expected to show characteristic peaks for carbon (C1s), oxygen (O1s), and bromine (Br3d). High-resolution spectra of the C1s region could distinguish between the carbon atoms in different chemical environments: the carboxylic acid carbon (O=C-O), the alpha-carbon bonded to bromine (C-Br), and the methyl carbon (in 2-bromopropionic acid) or beta-carbon (in 3-bromopropionic acid). Similarly, the O1s spectrum would confirm the presence of the carboxylic acid group. The Br3d spectrum would provide information on the carbon-bromine bond. researchgate.netnih.gov XPS is particularly useful for studying thin films or monolayers of bromopropionic acid on a substrate, confirming its presence and investigating its chemical interactions with the surface. carleton.edu
| Element | Core Level | Expected Chemical Environment | Anticipated Information |
|---|---|---|---|
| Carbon | C1s | -COOH, -CH(Br)-, -CH₂- | Differentiation of carbon functionalities |
| Oxygen | O1s | -COOH | Confirmation of the carboxylic acid group |
| Bromine | Br3d | C-Br | Confirmation of the carbon-bromine bond |
Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on reflective surfaces, typically metals. cam.ac.ukresearchgate.net The technique probes molecular structure, orientation, and integrity at the surface. cam.ac.uk RAIRS operates based on the "metal surface selection rule," which states that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are observable. researchgate.net This principle makes RAIRS an excellent tool for determining the orientation of adsorbed molecules. cam.ac.uk
When bromopropionic acid is adsorbed on a metal surface, a RAIRS spectrum would reveal information about its bonding geometry. For example, the orientation of the carbonyl (C=O) and carboxylic (C-O) stretching modes of the acid group could indicate whether the molecule is bound to the surface through the carboxylate group and its general orientation (e.g., upright or tilted). The frequencies of these vibrational bands can also shift upon adsorption, providing insight into the strength of the molecule-surface interaction. The technique's high resolution and insensitivity to ambient gas pressure make it suitable for in-situ studies of surface reactions. cam.ac.ukslideshare.net
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is used to determine the thermal stability and decomposition profile of materials. mdpi.com A TGA curve plots the percentage of initial mass remaining against temperature. wikipedia.org
For bromopropionic acid, a TGA analysis would reveal the temperature at which it begins to decompose and the temperature ranges of different decomposition steps. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or under an oxidative atmosphere to study combustion. mdpi.com The resulting TGA curve would show a weight loss step corresponding to the volatilization or decomposition of the acid. The onset temperature of this weight loss is an indicator of its thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal. wikipedia.org
Potentiometric Titration for Acidic Group Quantification
Potentiometric titration is an analytical method used to characterize an acid by determining its concentration. wikipedia.orgbyjus.com This technique involves titrating the acid with a standard base and measuring the resulting change in potential using an electrode system, typically a pH meter with a glass electrode. fsu.edufsu.edu Unlike titrations with chemical indicators, this method relies on instrumental measurement to detect the equivalence point, making it suitable for colored or turbid solutions. youtube.com
To quantify the acidic carboxylic group of bromopropionic acid, a sample is dissolved in water and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). fsu.edu The pH of the solution is recorded after each addition of the titrant. fsu.edu A plot of pH versus the volume of titrant added shows a sharp inflection point at the equivalence point, where all the acid has been neutralized. A more accurate determination of the end point can be achieved by plotting the first or second derivative of the titration curve. fsu.edufsu.edu This method allows for a precise calculation of the molarity of the bromopropionic acid solution.
| Volume of NaOH Added (mL) | Measured pH |
|---|---|
| 0.00 | 2.50 |
| 5.00 | 3.80 |
| 9.00 | 4.50 |
| 9.90 | 5.80 |
| 10.00 | 8.50 (Equivalence Point) |
| 10.10 | 11.20 |
| 12.00 | 12.10 |
Theoretical and Computational Chemistry Approaches to Bromopropionic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to compute the properties of molecules from first principles. These methods are essential for understanding the electronic nature of bromopropionic acid and predicting its chemical reactivity.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of molecules like bromopropionic acid. mdpi.com DFT methods calculate the total energy of a system based on its electron density, providing a detailed picture of its electronic properties. researchgate.net
DFT calculations are used to determine key electronic and energetic characteristics:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms is found by minimizing the energy of the molecule.
Electronic Properties: DFT can compute properties such as ionization potential, electron affinity, electronegativity, and chemical hardness. researchgate.net These descriptors help in understanding the molecule's stability and reactivity.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and atomic charges reveals the electron-rich and electron-deficient regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.
| Property | Description | Significance |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | Provides a baseline for comparing the stability of different isomers or conformers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Identifies electrophilic (positive) and nucleophilic (negative) sites. |
A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. researchgate.net By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). nih.gov
The process typically involves:
Locating the Transition State: Algorithms are used to find the TS structure that connects reactants and products.
Frequency Analysis: A vibrational frequency calculation is performed on the TS structure. A genuine TS is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy barrier (Ea), a critical factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the TS to confirm that it connects the intended reactants and products, ensuring the identified TS is correct for the mechanism under study. nih.gov
For a molecule like bromopropionic acid, this approach can be used to study various reactions, such as nucleophilic substitution at the alpha-carbon or elimination reactions. Computational studies on similar molecules, such as α-bromoacetophenones, show that a single transition state can sometimes lead to different reaction pathways through a phenomenon known as path bifurcation. nih.gov
Molecular Modeling and Simulation
While quantum mechanics focuses on electronic structure, molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules over time.
Bromopropionic acid, like other flexible molecules, can exist in various spatial arrangements or conformations resulting from rotation around its single bonds. Conformational analysis aims to identify the different stable conformers and determine their relative energies.
Computational methods can systematically rotate dihedral angles and calculate the potential energy at each step. The resulting energy profile reveals the low-energy, stable conformers and the energy barriers separating them. For carboxylic acids, a key intermolecular interaction is the formation of hydrogen-bonded dimers, where two molecules are linked via hydrogen bonds between their carboxyl groups. Molecular modeling can be used to calculate the geometry and binding energy of these dimers, which significantly influence the physical properties of the substance. The development of molecular force fields, facilitated by tools like the Automated Topology Builder (ATB), provides the necessary parameters to perform molecular dynamics (MD) or Monte Carlo simulations to study these systems.
Thermodynamic and Kinetic Parameter Computations
Quantum chemical calculations are not limited to energies; they can also be used to compute crucial thermodynamic and kinetic parameters that govern chemical reactions. science.gov By performing vibrational frequency calculations on optimized geometries of reactants, transition states, and products, it is possible to determine their zero-point vibrational energies (ZPVE) and thermal contributions to enthalpy and entropy.
From these fundamental calculations, several key parameters can be derived:
Enthalpy of Reaction (ΔH_rxn): The heat absorbed or released during a reaction.
Entropy of Reaction (ΔS_rxn): The change in disorder during a reaction.
Gibbs Free Energy of Reaction (ΔG_rxn): Determines the spontaneity of a reaction (ΔG = ΔH - TΔS).
Activation Parameters (ΔH‡, ΔS‡, ΔG‡): The enthalpy, entropy, and Gibbs free energy of activation, respectively, which describe the changes required to reach the transition state. researchgate.net
These parameters are essential for understanding reaction feasibility, spontaneity, and rates under various conditions. nrel.govekb.eg
| Parameter | Symbol | Description |
|---|---|---|
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. |
| Enthalpy of Activation | ΔH‡ | The change in enthalpy on the way to the transition state. |
| Entropy of Activation | ΔS‡ | The change in entropy on the way to the transition state. |
| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier for the reaction rate, combining enthalpy and entropy effects. |
| Enthalpy of Reaction | ΔH_rxn | The overall heat change of the reaction (negative for exothermic, positive for endothermic). |
| Gibbs Free Energy of Reaction | ΔG_rxn | The overall change in free energy, indicating reaction spontaneity. |
Investigation of Structure-Reactivity Relationships through Computational Methods
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose. wikipedia.org
QSAR/QSPR models are mathematical equations that correlate variations in the biological activity or chemical properties of a series of compounds with changes in their molecular descriptors. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's structure and can be calculated using computational methods. nih.gov
For bromopropionic acid and related compounds, a QSAR study might involve:
Descriptor Calculation: Computing a wide range of descriptors for a set of similar molecules. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies from DFT), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to an experimentally measured property (e.g., reaction rate constant, acidity constant pKa). mdpi.com
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com
Once validated, these models can predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts and accelerating the discovery of molecules with desired properties. wikipedia.orgnih.gov
Future Research Trajectories and Interdisciplinary Outlooks
Development of Sustainable and Green Synthetic Routes for Bromopropionic Acids
The chemical industry is actively pursuing the integration of sustainable and green chemistry principles into the production of bromopropionic acid. dataintelo.com Traditional synthesis routes are often criticized for their use of harsh conditions and fossil-fuel-based feedstocks, prompting a shift towards more environmentally benign methodologies. researchgate.net
A significant advancement is the development of processes that utilize biorenewable resources. For instance, a sustainable pathway to acrylic acid, a precursor for 3-bromopropionic acid, has been developed using biogenic lactide (derived from the fermentation of starch) as a feedstock. researchgate.net This "NADA process" operates at lower temperatures in a liquid phase using an ionic liquid, which is a stark contrast to the energy-intensive gas-phase reactions based on fossil-derived propylene. researchgate.netresearchgate.net
Research has also focused on improving the efficiency and environmental footprint of direct synthesis methods. One patented process for creating 3-bromopropionic acid involves the direct addition of hydrogen bromide to acrylic acid. google.com This method is noted for its operational simplicity, high yield, and reduced environmental pollution compared to older techniques like acrylonitrile (B1666552) hydrolysis, which involves high temperatures and complex purification steps. google.com The reaction of acrylonitrile with boiling hydrobromic acid is known to cause serious equipment corrosion due to the high temperatures (130°C) required. google.com Another approach involves heating 2-cyanoethanol with 40% hydrobromic acid, which can produce 3-bromopropionic acid with yields exceeding 80%. chemicalbook.com
These green initiatives are not only aimed at reducing environmental impact but also at improving process efficiency and safety, marking a critical evolution in the industrial production of this versatile chemical intermediate.
Exploration of Novel Catalytic Roles and Methodologies
Bromopropionic acids are not just synthetic targets; they are also being explored for their own catalytic activities and as components in novel catalytic systems. A groundbreaking methodology for synthesizing 2-bromopropionic acid itself involves the use of zwitterionic HBr carriers within ionic liquids, which act as both the solvent and the brominating agent for lactide. researchgate.net
Beyond its synthesis, 2-bromopropionic acid serves as a catalyst precursor in the conversion of lactide into acrylic acid, a key commodity chemical. researchgate.net In a similar vein, the isomerization of 2-bromopropionic acid to 3-bromopropionic acid can be achieved with high selectivity using a tetrabutylphosphonium (B1682233) bromide molten salt catalyst at 160°C, achieving a yield of approximately 79%. chemicalbook.com
The utility of these acids extends into highly advanced catalytic applications. In a novel one-pot solvothermal process, 3-bromopropionic acid is a key ingredient in the fabrication of a heterogeneous composite catalyst known as [DBUH]Br@PILCOOH. rsc.org This catalyst, which features a porous polyionic liquid framework, demonstrates exceptional performance in the cycloaddition of CO2 to epoxides, a vital reaction for carbon capture and utilization. rsc.org It operates under mild, solvent-free conditions and shows excellent recyclability, highlighting a sophisticated use of a simple building block. rsc.org Furthermore, in the realm of photocatalysis, 2-bromopropionic acid is utilized in reaction mixtures for the dual Ni-photoredox asymmetric synthesis of N-benzylic heterocycles, which are valuable structures in pharmaceutical chemistry. cardiff.ac.uk
Integration with Advanced Materials Science for Bespoke Applications
The unique chemical properties of bromopropionic acids make them valuable components in the field of materials science, particularly in the creation of polymers with specialized functions. 2-Bromopropionic acid is employed as a functional monomer in the synthesis of specialty polymers. chemimpex.com Its incorporation into polymer chains introduces bromine functionality, which can be used to tailor material properties and enhance performance in applications such as advanced coatings and adhesives. chemimpex.com
The chirality of these molecules offers another dimension for materials design. For example, (R)-(+)-2-Bromopropionic acid serves as a precursor for the synthesis of chiral polymers. smolecule.com These materials possess unique properties stemming from their specific three-dimensional atomic arrangement, making them highly valuable for sophisticated applications like targeted drug delivery systems and asymmetric catalysis. smolecule.com The ability of compounds like 2-bromopropionic acid to participate in and influence polymerization processes is a key factor in the development of advanced materials with precisely engineered characteristics. solubilityofthings.com
The development of the [DBUH]Br@PILCOOH catalyst from 3-bromopropionic acid is also a prime example of its integration into materials science, creating a porous, functional material designed for a specific environmental application—CO2 fixation. rsc.org
Mechanistic Insights into Biological Interactions (Focus on molecular mechanisms)
A deep understanding of the molecular mechanisms behind the biological activity of bromopropionic acids is crucial for their application in biochemical research and pharmacology. The primary mechanism of action for 3-bromopropionic acid involves its capacity to alkylate mercaptans and other sulfur-containing compounds, such as the sulfhydryl groups in proteins. This reactivity makes it a useful tool for studying enzyme inhibition and metabolic pathways.
Detailed mechanistic studies provide insight into how these molecules interact with enzyme active sites. Research on the affinity labeling of horse-liver alcohol dehydrogenase by bromoacids has provided a transition-state analysis of the enzyme's catalytic action. sigmaaldrich.com While not a bromo-compound, studies on trans-3-chloroacrylic acid dehalogenase (CaaD) offer a powerful model for the kind of molecular interactions that can occur. In the CaaD enzyme, it is proposed that specific amino acid residues play distinct roles: αArg11 interacts with the substrate's carboxylate group to act as an electron sink, while βPro1 functions as a base to activate a water molecule for the dehalogenation reaction. nih.gov Such detailed structural and mechanistic analysis, identifying the precise roles of active site residues, is a key goal for understanding the biological targets of bromopropionic acids. nih.gov
Furthermore, the oxidation of substrates catalyzed by bromoperoxidases can lead to the formation and subsequent fragmentation of 3-bromopropionic acids, providing a valuable model for predicting selectivity in the biomimetic synthesis of various natural products. acs.org
Q & A
Q. How can researchers integrate this compound into multicomponent reactions while minimizing side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
